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molecular formula C14H15ClO2 B8716140 3-(Chloromethyl)-1-ethoxy-5-methoxynaphthalene

3-(Chloromethyl)-1-ethoxy-5-methoxynaphthalene

Cat. No. B8716140
M. Wt: 250.72 g/mol
InChI Key: BWUKNBHLQUOXKU-UHFFFAOYSA-N
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Patent
US08742110B2

Procedure details

To a solution of ethyl (4-ethoxy-8-methoxynaphthalen-2-yl)methanol (0.136 g, 0.59 mmol) and TEA (0.25 mL, 1.76 mmol) in dry CH2Cl2 (6 mL) was added MsCl (0.068 mL, 0.88 mmol). The resulting reaction mixture was stirred at room temperature overnight and was then diluted with CH2Cl2 (25 mL) and washed with brine. The organic layer was dried over Na2SO4, filtered and concentrated. The residue was purified on a silica gel column eluting with a gradient of 100% hexanes to 10% EtOAc/hexanes to give the title intermediate (23 mg) as a white solid.
Name
ethyl (4-ethoxy-8-methoxynaphthalen-2-yl)methanol
Quantity
0.136 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.25 mL
Type
reactant
Reaction Step One
Name
Quantity
0.068 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([CH:3]([C:5]1[CH:14]=[C:13]([O:15][CH2:16][CH3:17])[C:12]2[C:7](=[C:8]([O:18][CH3:19])[CH:9]=[CH:10][CH:11]=2)[CH:6]=1)O)C.CS([Cl:24])(=O)=O>C(Cl)Cl>[Cl:24][CH2:3][C:5]1[CH:14]=[C:13]([O:15][CH2:16][CH3:17])[C:12]2[C:7]([CH:6]=1)=[C:8]([O:18][CH3:19])[CH:9]=[CH:10][CH:11]=2

Inputs

Step One
Name
ethyl (4-ethoxy-8-methoxynaphthalen-2-yl)methanol
Quantity
0.136 g
Type
reactant
Smiles
C(C)C(O)C1=CC2=C(C=CC=C2C(=C1)OCC)OC
Name
TEA
Quantity
0.25 mL
Type
reactant
Smiles
Name
Quantity
0.068 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified on a silica gel column
WASH
Type
WASH
Details
eluting with a gradient of 100% hexanes to 10% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClCC=1C=C(C2=CC=CC(=C2C1)OC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 23 mg
YIELD: CALCULATEDPERCENTYIELD 15.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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